1-(4-Bromophenyl)-4-chlorobutan-1-ol

Descripción general

Descripción

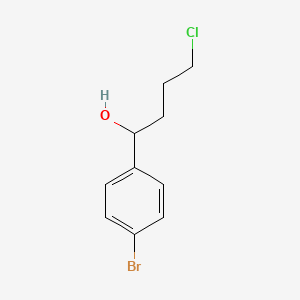

1-(4-Bromophenyl)-4-chlorobutan-1-ol is an organic compound characterized by the presence of a bromophenyl group and a chlorobutanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-chlorobutan-1-ol typically involves the reaction of 4-bromobenzyl chloride with butan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)-4-chlorobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of 1-(4-Bromophenyl)-4-chlorobutan-1-one.

Reduction: Formation of 1-(4-Phenyl)-4-chlorobutan-1-ol.

Substitution: Formation of 1-(4-Bromophenyl)-4-aminobutan-1-ol or 1-(4-Bromophenyl)-4-thiobutan-1-ol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1-(4-Bromophenyl)-4-chlorobutan-1-ol exhibit significant antimicrobial properties. For instance, a study highlighted the potential of related compounds in combating antibiotic-resistant bacteria such as Staphylococcus aureus . The structure of this compound allows for modifications that enhance its efficacy against various pathogens.

Case Study: Synthesis of Piperidine Derivatives

In medicinal chemistry, this compound has been utilized as an intermediate in synthesizing piperidine derivatives. These derivatives have shown promise in treating neurological disorders. The synthesis involves reacting the compound with other reagents to form complex piperidine structures, demonstrating its versatility as a building block in drug design .

Organic Synthesis Applications

Reagent in Organic Reactions

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. Its bromine and chlorine substituents make it an effective electrophile in various coupling reactions.

Example Reaction Conditions

A notable reaction involves the use of this compound in Grignard reactions. When reacted with magnesium turnings, it forms Grignard reagents that can further react with carbonyl compounds to yield alcohols or other functional groups .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer backbones, enhancing properties such as thermal stability and mechanical strength.

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity against resistant bacteria; synthesis of piperidine derivatives |

| Organic Synthesis | Reagent for nucleophilic substitutions; Grignard reagent formation |

| Material Science | Incorporation into polymer structures for enhanced properties |

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-4-chlorobutan-1-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparación Con Compuestos Similares

- 1-(4-Bromophenyl)-4-hydroxybutan-1-one

- 1-(4-Bromophenyl)-4-aminobutan-1-ol

- 1-(4-Bromophenyl)-4-thiobutan-1-ol

Uniqueness: 1-(4-Bromophenyl)-4-chlorobutan-1-ol is unique due to the presence of both bromophenyl and chlorobutanol groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery.

Actividad Biológica

1-(4-Bromophenyl)-4-chlorobutan-1-ol, with the CAS number 1216234-83-1, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrClO, characterized by the presence of a bromophenyl group and a chlorobutanol moiety. The structure can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related halogenated compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways, including cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.

- Receptor Binding : The compound may interact with specific receptors in cells, altering signaling pathways that lead to therapeutic effects.

Study on Related Halogenated Compounds

A study investigating the biological activity of halogenated biphenyls reported significant antimicrobial effects against various pathogens. The study utilized assays such as the Salmonella/microsome assay and DNA repair assays, which highlighted the mutagenic potential of structurally similar compounds . Although direct studies on this compound remain sparse, these findings suggest a need for similar testing on this compound.

Comparative Analysis with Other Compounds

A comparative analysis was conducted on various halogenated phenolic compounds, focusing on their cytotoxicity against cancer cell lines. The results indicated that brominated compounds often exhibited higher cytotoxicity compared to their chlorinated counterparts. This trend suggests that this compound may possess unique properties influenced by its bromine and chlorine substituents .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Enzyme inhibition, receptor binding |

| 4-Chloro-3-methylphenol | Positive | Moderate | Enzyme inhibition |

| 2-Bromo-5-nitrophenol | Positive | High | Apoptosis induction |

Note: TBD = To Be Determined based on future research findings.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-4-chlorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAXLMKQPVZTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCCl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.